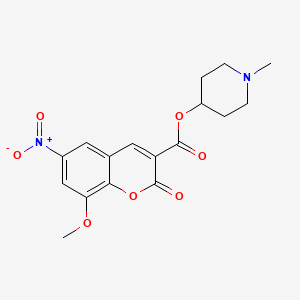
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, also known as CERC-501, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CERC-501 is a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a critical role in modulating pain, stress, and addiction.
作用機序
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate works by selectively blocking the activity of KORs, which are located throughout the brain and spinal cord. KORs are known to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play critical roles in pain, stress, and addiction. By blocking KOR activity, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can modulate the release of these neurotransmitters and reduce the symptoms of various disorders.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in depression and anxiety disorders. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure.
実験室実験の利点と制限
One of the main advantages of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its selectivity for KORs, which allows for targeted modulation of neurotransmitter release. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. One area of interest is in the treatment of chronic pain, as KORs have been implicated in the development and maintenance of chronic pain conditions. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as KORs have been shown to play a role in the progression of these diseases. Additionally, further research is needed to evaluate the safety and efficacy of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in clinical settings.
合成法
The synthesis of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves a multi-step process that starts with the reaction of 8-methoxy-6-nitro-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base to yield the desired product, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.
科学的研究の応用
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been widely studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. Preclinical studies have shown that 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can reduce the symptoms of depression and anxiety in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of research is in the treatment of addiction. KORs have been implicated in the development and maintenance of addiction to drugs of abuse, and 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are also underway to evaluate its potential as a treatment for opioid addiction.
特性
IUPAC Name |
(1-methylpiperidin-4-yl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-18-5-3-12(4-6-18)25-16(20)13-8-10-7-11(19(22)23)9-14(24-2)15(10)26-17(13)21/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXFRQTWOZOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)
![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)